molecular formula C9H5FO4 B6173363 4-fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione CAS No. 210173-65-2

4-fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione

Cat. No.: B6173363
CAS No.: 210173-65-2
M. Wt: 196.1
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Description

4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione is a fluorinated derivative of benzofuran-1,3-dione, a class of compounds known for their diverse biological activities. This compound features a benzofuran ring system substituted with fluorine and methoxy groups, which significantly influences its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione typically involves the following steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as 4-fluorobenzoic acid or 4-fluorophthalic anhydride.

  • Formation of Benzofuran Ring: The key step involves cyclization reactions to form the benzofuran ring system. This can be achieved through various methods, including the use of cyclodehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

  • Introduction of Methoxy Group: The methoxy group is introduced through nucleophilic substitution reactions, often using methanol in the presence of a strong base like potassium carbonate (K2CO3).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or methoxy positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and esters.

  • Reduction Products: Reduced derivatives, such as alcohols and amines.

  • Substitution Products: Derivatives with different functional groups, such as amides and ethers.

Scientific Research Applications

4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione has various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The fluorine and methoxy groups enhance the compound's ability to bind to specific receptors and enzymes, leading to biological effects such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

  • 4-Fluoro-2-benzofuran-1,3-dione: Lacks the methoxy group.

  • 5-Methoxy-2-benzofuran-1,3-dione: Lacks the fluorine atom.

  • 2-Benzofuran-1,3-dione: Neither fluorine nor methoxy group present.

Uniqueness: 4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione is unique due to the presence of both fluorine and methoxy groups, which significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

210173-65-2

Molecular Formula

C9H5FO4

Molecular Weight

196.1

Purity

95

Origin of Product

United States

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